2-methyl-1-(4-methylbenzoyl)indoline
Description
2-Methyl-1-(4-methylbenzoyl)indoline is a substituted indoline derivative featuring a methyl group at the 2-position of the indoline core and a 4-methylbenzoyl moiety at the 1-position. Indoline derivatives are heterocyclic compounds with a bicyclic structure, often studied for their pharmacological and biochemical properties. The 4-methylbenzoyl group in this compound is notable for its prevalence in bioactive molecules, influencing lipophilicity, binding affinity, and metabolic stability .
Properties
IUPAC Name |
(2-methyl-2,3-dihydroindol-1-yl)-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-12-7-9-14(10-8-12)17(19)18-13(2)11-15-5-3-4-6-16(15)18/h3-10,13H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPMVBXOZVZULJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Substituent Impact Across Compound Classes
Enzymatic Interactions and Metabolism
Indoline derivatives are substrates for enzymes like DNT dioxygenase, which oxidizes indoline to indole and subsequently indigo. The addition of a 4-methylbenzoyl group in the target compound may sterically hinder this process, altering metabolic pathways compared to unsubstituted indoline. For instance:
Table 2: Enzymatic Oxidation of Indoline Derivatives
| Compound | Enzyme | Major Metabolites | Notes | Reference |
|---|---|---|---|---|
| Indoline | DNT Dioxygenase | Indole → Indigo | Fast conversion | |
| Target Compound | DNT Dioxygenase | Hypothetical metabolites | Steric effects may impede oxidation |
Structural and Crystallographic Insights
Crystallographic studies using programs like SHELX have resolved structures of related compounds, emphasizing the role of substituents in molecular packing and stability. For example:
Key Research Findings and Implications
Pharmacological Potential: The 4-methylbenzoyl group enhances bioactivity in multiple scaffolds, suggesting the target compound could exhibit antimicrobial or receptor-binding properties akin to pyrrole derivatives .
Metabolic Stability : Substituents on indoline may reduce susceptibility to enzymatic degradation, extending half-life in biological systems .
Sensory Applications : While benzoic acid derivatives with this group are sweeteners, the indoline core might modulate taste receptors differently, warranting further study .
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